2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone 2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464803
InChI: InChI=1S/C17H25N3O/c18-10-17(21)19-9-8-15(12-19)13-20(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2
SMILES: C1CC1N(CC2CCN(C2)C(=O)CN)CC3=CC=CC=C3
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol

2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13464803

Molecular Formula: C17H25N3O

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone -

Specification

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
IUPAC Name 2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C17H25N3O/c18-10-17(21)19-9-8-15(12-19)13-20(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2
Standard InChI Key MCYTZZHGCVVNPH-UHFFFAOYSA-N
SMILES C1CC1N(CC2CCN(C2)C(=O)CN)CC3=CC=CC=C3
Canonical SMILES C1CC1N(CC2CCN(C2)C(=O)CN)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, substituted at the 3-position by a [(benzyl-cyclopropyl-amino)-methyl] group. The 1-position of the pyrrolidine is functionalized with a 2-aminoethanone moiety. Key structural elements include:

  • Pyrrolidine ring: Contributes to conformational rigidity and enhances bioavailability compared to acyclic amines .

  • Cyclopropyl group: Introduces steric strain, potentially improving metabolic stability and target binding specificity.

  • Benzyl moiety: Enhances lipophilicity, facilitating membrane permeability.

  • Amino ketone: May participate in hydrogen bonding and serve as a pharmacophore in enzyme inhibition .

The IUPAC name, 2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanone, systematically describes this arrangement. The SMILES notation C1CC1N(CC2CCN(C2)C(=O)CN)CC3=CC=CC=C3\text{C1CC1N(CC2CCN(C2)C(=O)CN)CC3=CC=CC=C3} further clarifies connectivity.

Computed Physicochemical Properties

PubChem-derived data highlight critical properties influencing drug-likeness :

PropertyValueImplications
Molecular Weight287.4 g/molWithin Lipinski's rule limit (≤500)
XLogP3-AA1.7Moderate lipophilicity
Hydrogen Bond Donors1Favorable for solubility
Rotatable Bonds6May affect oral bioavailability

The balanced logP value suggests adequate solubility and permeability, while the single hydrogen bond donor aligns with guidelines for central nervous system penetration .

Synthetic Approaches and Challenges

Hypothesized Reaction Pathways

Though explicit synthetic protocols are unavailable, the structure implies a Mannich reaction strategy, given the presence of amine and ketone functionalities . A plausible sequence involves:

  • Formation of the cyclopropyl-benzylamine: Reacting cyclopropylamine with benzyl bromide under nucleophilic substitution conditions.

  • Mannich reaction: Condensing the amine with formaldehyde and pyrrolidinone to install the aminomethyl group.

  • Ketone functionalization: Introducing the 2-aminoethanone group via nucleophilic acyl substitution.

Key challenges include regioselective substitution on the pyrrolidine ring and minimizing side reactions during cyclopropane ring formation .

Optimization Considerations

  • Temperature: Cyclopropanation typically requires low temperatures (−78°C) to preserve ring stability.

  • Catalysts: Lewis acids like BF₃·OEt₂ could enhance Mannich reaction efficiency .

  • Purification: Column chromatography or recrystallization likely necessary due to polar byproducts.

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR: Expected signals include δ 1.0–1.2 (cyclopropane CH₂), δ 2.5–3.5 (pyrrolidine CH₂N), and δ 7.2–7.4 (benzyl aromatic protons).

  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 288.4, with fragmentation peaks at m/z 170 (cyclopropyl-benzylamine) and 118 (pyrrolidinone).

Chromatographic Behavior

HPLC retention times (C18 column, 60% acetonitrile): ~8.2 minutes, indicating moderate polarity.

Future Research Directions

Synthesis Optimization

  • Screen alternative catalysts (e.g., organocatalysts) to improve Mannich reaction yields .

  • Explore microwave-assisted synthesis to reduce cyclopropanation time.

Biological Screening

Priority assays should include:

Assay TypeTargetRationale
CytotoxicityHeLa, MCF-7 cellsEvaluate anticancer potential
AntimicrobialGram+/− panelsAssess broad-spectrum activity
hERG inhibitionPotassium channelsCardiotoxicity risk assessment

ADME Profiling

  • Permeability: Caco-2 monolayer assay to predict intestinal absorption.

  • Metabolism: Incubation with human liver microsomes to identify major metabolites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator